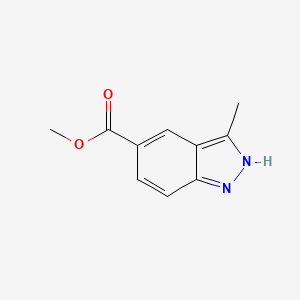![molecular formula C9H9NO4 B1613003 2,3-二氢-[1,4]二氧杂环[2,3-c]吡啶-7-甲酸甲酯 CAS No. 527681-12-5](/img/structure/B1613003.png)
2,3-二氢-[1,4]二氧杂环[2,3-c]吡啶-7-甲酸甲酯
描述
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(=O)C1=CC2=C(N=C1)OCCO2 . The InChI representation is InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(10-5-6)14-3-2-13-7/h4-5H,2-3H2,1H3 . Physical And Chemical Properties Analysis
“Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate” is crystalline in nature and is commonly seen as a white to off-white powder. It has a melting point of 96-98°C, and the boiling point is around 365°C. The compound is mostly stable at room temperature and has a solubility in water of approximately 60 mg/ml. It is compatible with both acidic and basic environments and is reported to be stable at pH values in the range of 8-12.科学研究应用
合成和结构修饰
- 探索了在非芳香环中修饰的 3-取代-2,3-二氢-1,4-二氧杂环[2,3-b]吡啶的新型类似物的合成。由于存在羟甲基,这些新型支架是新治疗剂的潜在中间体(Bartolomea 等人,2003)。
- 开发了一种合成 2-取代-2,3-二氢-1,4-二氧杂环[2,3-b]吡啶的方法,包括对反应条件变化如何影响产物分布的见解(Soukri 等人,2000)。
在药物发现中的潜力
- 在 3-取代-2,3-二氢-1,4-二氧杂环[2,3-b]吡啶的吡啶环上选择性引入取代基是药物发现和组合化学中重要的一步。这些修饰保留了 3 位上的功能化,使其可用于潜在的药物发现(Alcázar 等人,2003)。
对映选择性合成
- 已经描述了 2-和 3-取代 2,3-二氢[1,4]二氧杂环[2,3-b]吡啶衍生物的对映选择性合成方法。这些异构体的对映纯度通过毛细管电泳测定,证明了它们在创建手性化合物方面的潜力(Lazar 等人,2005)。
新型合成路线
- 已经开发出一种前所未有的 3-取代 2,3-二氢-1,4-二氧杂环[2,3-b]吡啶的新合成路线。该方法涉及用各种亲核试剂处理 2-氯-3-氧环丙烷甲氧基吡啶,以令人满意的产率生成产物(Benarab 等人,1993)。
安全和危害
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-12-9(11)6-4-7-8(5-10-6)14-3-2-13-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVCFASCQPHPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624647 | |
| Record name | Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |
CAS RN |
527681-12-5 | |
| Record name | Methyl 2,3-dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)



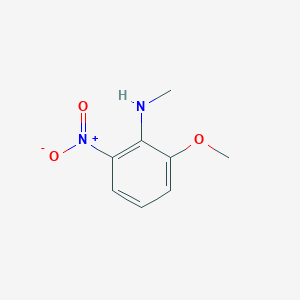
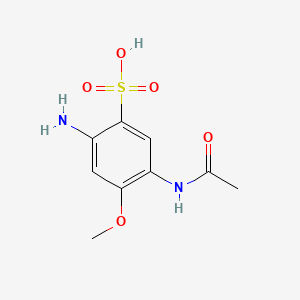
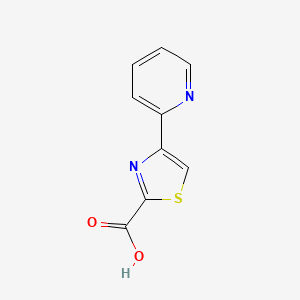
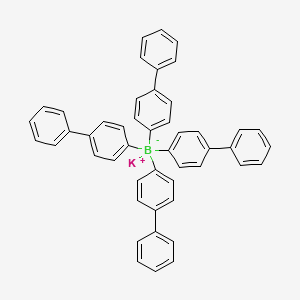
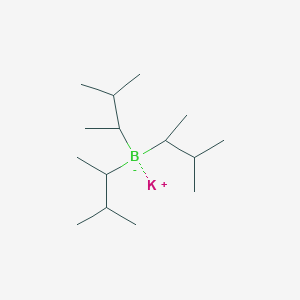
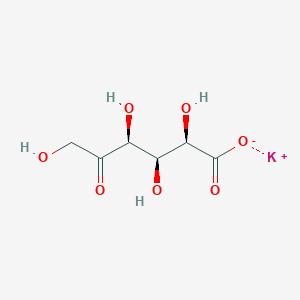

![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)
